Ethyl 4-iodo-2,5-dimethyl-3-furoate
Description
Ethyl 4-iodo-2,5-dimethyl-3-furoate is a halogenated furan ester characterized by a furan ring substituted with two methyl groups at positions 2 and 5, an iodine atom at position 4, and an ethyl ester group at position 2. Its molecular formula is C₉H₁₁IO₃, with a molecular weight of 294.09 g/mol. The iodine substituent imparts unique reactivity and physicochemical properties, distinguishing it from non-halogenated furan esters.
Properties
Molecular Formula |
C9H11IO3 |
|---|---|
Molecular Weight |
294.09g/mol |
IUPAC Name |
ethyl 4-iodo-2,5-dimethylfuran-3-carboxylate |
InChI |
InChI=1S/C9H11IO3/c1-4-12-9(11)7-5(2)13-6(3)8(7)10/h4H2,1-3H3 |
InChI Key |
PXSKMOPPPFTPAA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C1I)C)C |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1I)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Methyl 2,5-Dimethyl-3-Furoate
- Structure : Differs by replacing the ethyl ester (C₂H₅O₂C-) with a methyl ester (CH₃O₂C-) and lacking the iodine substituent.
- Occurrence : Detected in natural sources such as Manzanilla olives, where it contributes to flavor profiles .
- Key Differences :
- Volatility : The methyl ester is more volatile than ethyl derivatives, influencing its role in aroma compounds.
- Synthetic Utility : The absence of iodine reduces steric hindrance, making it easier to functionalize in synthetic pathways.
Ethyl 4-(Aminomethyl)-2,5-Dimethyl-3-Furoate Hydrochloride
- Structure: Replaces iodine with an aminomethyl group (-CH₂NH₂·HCl) at position 3.
- Key Differences: Reactivity: The amino group enables nucleophilic reactions (e.g., amidation), whereas iodine supports electrophilic substitutions or cross-coupling reactions. Solubility: The hydrochloride salt form enhances water solubility compared to the neutral iodinated analog.
2,5-Dimethyl-4-Hydroxy-3(2H)-Furanone (DHF)
- Structure : Lacks the iodine and ester group; features a hydroxyl group at position 4 and a ketone at position 3.
- Role in Flavor Chemistry : A key aroma compound in strawberries, pineapples, and blackberries, quantified via stable isotope dilution assays .
- Key Differences: Acidity: The hydroxyl group makes DHF acidic (pKa ~4.5), whereas the ethyl ester in the iodinated derivative is non-acidic. Stability: DHF is prone to thermal degradation, while the iodinated ester’s stability remains uncharacterized.
Physicochemical and Functional Properties
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